Valacyclovir hydrochloride
Overview
Description
Valacyclovir hydrochloride is an antiviral medication used primarily to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, and cytomegalovirus . It is the hydrochloride salt of the L-valyl ester of acyclovir, which is a guanine nucleoside analog . This compound is marketed under the brand name Valtrex and has been in use since its approval by the FDA in 1995 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of valacyclovir hydrochloride involves the esterification of acyclovir with L-valine. One common method includes the deprotection of N-[(benzyloxy)carbonyl]-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester using palladium on carbon as a catalyst and a mineral acid in the presence of water under hydrogen pressure .
Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized from an appropriate solvent to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: Valacyclovir hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation by permanganate (MnO₄⁻), which has been studied extensively .
Common Reagents and Conditions:
Oxidation: Permanganate in alkaline conditions.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Esterification reactions involving L-valine and acyclovir.
Major Products: The primary product of these reactions is acyclovir, which is formed through the hydrolysis of valacyclovir .
Scientific Research Applications
Valacyclovir hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Valacyclovir hydrochloride is rapidly converted to acyclovir in the body by the enzyme valacyclovir hydrolase . Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA, leading to chain termination .
Comparison with Similar Compounds
Acyclovir: The parent compound of valacyclovir, used to treat similar viral infections.
Famciclovir: Another antiviral drug used to treat herpes infections, which is a prodrug of penciclovir.
Ganciclovir: Used primarily to treat cytomegalovirus infections, with a similar mechanism of action.
Uniqueness of Valacyclovir Hydrochloride: this compound is unique in its enhanced bioavailability compared to acyclovir. The esterification with L-valine allows for better absorption and higher plasma concentrations of acyclovir, making it more effective with less frequent dosing .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDBUOENGJMLV-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044210 | |
Record name | Valacyclovir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124832-27-5 | |
Record name | Valacyclovir hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124832-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valacyclovir hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valacyclovir hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valacyclovir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VALACYCLOVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G447S0T1VC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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